molecular formula C17H12N2O3S B11019909 3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide

3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide

Cat. No.: B11019909
M. Wt: 324.4 g/mol
InChI Key: GAUZBXMEYGHPTF-SOFGYWHQSA-N
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Description

3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide is a synthetic chemical scaffold designed for research applications, integrating a benzodioxole moiety and a benzothiazole ring through an acrylamide linker. This structure is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of its constituent parts. The benzo[1,3]dioxol-5-yl (piperonyl) group is a privileged structure in drug design. Research on compounds containing this moiety has demonstrated promising antiproliferative activity against various cancer cell lines, with some derivatives exhibiting potent cytotoxicity and selectivity . Concurrently, the 2-aminobenzothiazole nucleus is a well-known pharmacophore associated with diverse biological properties. Recent studies on novel benzothiazole derivatives have highlighted their potent antimicrobial activity , particularly against Gram-positive bacteria like Staphylococcus aureus (S. aureus), and have identified them as effective inhibitors of the dihydropteroate synthase (DHPS) enzyme . The acrylamide linker is a common feature in many bioactive molecules and can participate in specific interactions with biological targets . This combination of structural features makes 3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide a valuable compound for researchers investigating new oncology and anti-infective agents. Its potential mechanisms of action may involve enzyme inhibition, induction of apoptosis, or disruption of key cellular pathways, positioning it as a key candidate for hit-to-lead optimization and mechanistic studies . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C17H12N2O3S/c20-16(19-17-18-12-3-1-2-4-15(12)23-17)8-6-11-5-7-13-14(9-11)22-10-21-13/h1-9H,10H2,(H,18,19,20)/b8-6+

InChI Key

GAUZBXMEYGHPTF-SOFGYWHQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Biological Activity

3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide is a compound that combines the structural features of benzothiazole and benzo[d][1,3]dioxole, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy, antimicrobial effects, and other pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

C17H16N2O3S\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Activity

Research indicates that derivatives of benzothiazole and benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity in Cancer Cells : Studies have shown that compounds similar to 3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide can induce apoptosis in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamideMCF-712.5
Similar Benzothiazole DerivativeA54915.0
Similar Benzothiazole DerivativePC310.0

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been extensively studied. The compound's activity against various bacterial strains has been documented:

  • Antibacterial Effects : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, minimal inhibitory concentrations (MIC) have been reported for compounds similar to 3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus50
Escherichia coli100

Other Pharmacological Properties

The compound also shows promise in other areas of pharmacology:

  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity is often measured using IC50 values against free radicals .

Table 3: Antioxidant Activity

CompoundIC50 (mg/mL)Reference
Benzothiazole Derivative0.015
Ascorbic Acid (Control)0.022

Case Studies

Several studies have specifically investigated the biological activity of compounds related to 3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide:

  • Study on Anticancer Properties : A study published in Pharmaceutical Research demonstrated that a similar benzothiazole derivative significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms .
  • Antimicrobial Screening : In a recent review, several benzothiazole derivatives were screened for antimicrobial activity, revealing that certain compounds exhibited potent effects against both Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Hydrolysis of the Acrylamide Moiety

The acrylamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Conditions Products Mechanistic Pathway
Acidic (HCl, H₂O, reflux)3-Benzo dioxol-5-ylacrylic acid + Benzothiazol-2-amineNucleophilic attack by water on the carbonyl carbon, followed by C–N bond cleavage.
Basic (NaOH, H₂O, 80°C)Sodium 3-Benzo dioxol-5-ylacrylate + Benzothiazol-2-amineBase-catalyzed hydrolysis via a tetrahedral intermediate.

Key Insight : Hydrolysis rates depend on steric hindrance from the benzothiazole and electron-donating effects of the benzo dioxole group .

Electrophilic Aromatic Substitution on the Benzo dioxole Ring

The electron-rich benzo dioxole ring undergoes electrophilic substitution, preferentially at the 5-position due to directing effects of the methylenedioxy group .

Reagent Product Conditions
HNO₃ (fuming)5-Nitro-benzo dioxol-5-yl derivativeH₂SO₄, 0°C
Br₂ (1 equiv.)5-Bromo-benzo dioxol-5-yl derivativeFeBr₃ catalyst, CH₂Cl₂, 25°C
ClSO₃H5-Sulfo-benzo dioxol-5-yl derivativeReflux, 4 hours

Note : Substituents on the acrylamide chain may moderate reactivity by altering electron density .

Nucleophilic Addition to the α,β-Unsaturated Acrylamide

The conjugated double bond in the acrylamide participates in Michael additions and cycloadditions.

Nucleophile Product Conditions
Thiophenol3-Benzo dioxol-5-yl-β-(phenylthio)acrylamideEtOH, 50°C, 12 hours
Ammoniaβ-Amino acrylamide derivativeNH₃ (g), THF, –10°C
Grignard Reagent (RMgX)β-Alkyl/aryl acrylamide adductDry ether, 0°C → RT

Limitation : Steric hindrance from the benzothiazole may reduce reaction efficiency .

Functionalization of the Benzothiazole Ring

The benzothiazole’s C2 position is reactive toward nucleophilic substitution or metal-catalyzed coupling.

Reaction Type Reagents/Conditions Product
Nucleophilic Substitution KSCN, DMF, 120°C2-Thiocyanato-benzothiazole derivative
Buchwald–Hartwig Coupling Pd(OAc)₂, Xantphos, Ar–B(OH)₂2-Aryl-benzothiazole derivative
Oxidation H₂O₂, AcOH, 70°CBenzothiazole S-oxide

Caution : Harsh conditions may degrade the acrylamide or benzo dioxole groups .

Photochemical [2+2] Cycloaddition

The α,β-unsaturated acrylamide undergoes UV-induced cycloaddition with alkenes or alkynes.

Dienophile Product Conditions
EthyleneCyclobutane-fused acrylamideUV light (254 nm), benzene, 6h
PhenylacetyleneBenzannulated cyclobutane derivativeUV light (300 nm), THF, 12h

Application : Useful for constructing complex polycyclic frameworks .

Reduction of the Acrylamide Double Bond

Catalytic hydrogenation reduces the α,β-unsaturated bond to a single bond.

Catalyst Conditions Product
Pd/C (10 wt%)H₂ (1 atm), EtOH, 25°C3-Benzo dioxol-5-yl-propionamide
NaBH₄–NiCl₂MeOH, 0°C → RTPartial reduction to allylic alcohol

Selectivity : Over-reduction of the benzothiazole ring is avoided under mild conditions .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP (Predicted)
3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide ~324.34 - - ~3.5 (estimated)
FEMA 4788 343.39 - - 4.2 (predicted)
N-Isopropyl derivative 247.29 - - 2.8 (predicted)
N-(2,4-Dimethoxyphenyl) derivative 327.33 1.306 556.0 3.1

Key Observations:

  • The benzothiazol-substituted compound has a higher molecular weight compared to alkyl derivatives (e.g., isopropyl), aligning with its heterocyclic complexity.
  • Polar substituents (e.g., methoxy groups in ) reduce hydrophobicity, whereas aromatic systems (e.g., diphenyl in FEMA 4788) increase logP values.

Preparation Methods

Direct Amidation of Acrylic Acid Derivatives

A common approach involves reacting benzodioxol-5-yl-acrylic acid with benzothiazol-2-amine using coupling agents:

  • Reagents : EDC/HOBt or DCC/DMAP.

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0–25°C, 12–24 hours.

  • Yield : 65–72% after silica gel chromatography.

Suzuki-Miyaura Coupling for Fragment Assembly

Palladium-catalyzed cross-coupling enables modular synthesis. For example:

  • Reactants : Benzo[d]dioxol-5-ylboronic acid and N-benzothiazol-2-yl-acrylamide halide.

  • Catalyst : Pd(OAc)₂ (5 mol%) with Na₂CO₃ in DME/water.

  • Conditions : 120°C, ultrasonic treatment, 3.5 hours.

  • Yield : 27.47%.

Table 1: Comparison of Coupling Catalysts

CatalystLigandSolventTemp (°C)Yield (%)Source
Pd(OAc)₂NoneDME/H₂O12027.47
[RhCp*Cl₂]₂AgOOCF₃MeOH6099

Rhodium catalysts outperform palladium in this context, though scalability and cost may limit industrial use.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance acylation reactivity but complicate purification.

  • MeOH at 60°C with Rh catalysis achieves near-quantitative yields but requires inert atmospheres.

Purification and Characterization

  • Chromatography : Flash column chromatography (n-hexane:EtOAc = 3:1) resolves intermediates.

  • Recrystallization : Ethanol/water mixtures yield high-purity (>95%) final product.

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 7.74 (d, J=5.2 Hz, 1H), 6.07 (s, 2H).

    • HPLC : >98% purity under reverse-phase conditions.

Challenges and Limitations

  • Regioselectivity : Competing acylation at the 4-position of benzodioxol necessitates careful catalyst selection.

  • Benzothiazole Stability : Prolonged heating degrades the benzothiazole amine, requiring stoichiometric control.

  • Environmental Impact : Halogenated solvents (DCM) pose disposal challenges, prompting shifts to MeOH or THF.

Industrial-Scale Considerations

  • Continuous Flow Systems : Potential for scaling Rh-catalyzed reactions with inline purification.

  • Cost Analysis : Pd-based methods are cheaper but lower-yielding, while Rh offers efficiency at higher costs.

Emerging Methodologies

  • Photoredox Catalysis : Unreported for this compound but promising for acrylamide bond formation.

  • Enzymatic Amidation : Lipases or proteases could enable greener synthesis under mild conditions.

Q & A

Q. Q1. What are the common synthetic routes for 3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide, and how are intermediates validated?

A typical approach involves coupling benzo[1,3]dioxol-5-yl acrylate derivatives with benzothiazol-2-amine precursors. For example, hydrazinecarbothioamide intermediates (e.g., N-(Benzo[d][1,3]dioxol-5-ylmethyl)hydrazinecarbothioamide) can be synthesized by refluxing benzo[1,3]dioxole derivatives with carbon disulfide and NaOH, followed by acidification to isolate thiadiazole intermediates . Validation relies on NMR (¹H/¹³C) and mass spectrometry to confirm molecular weight and functional groups. Purity is assessed via HPLC or TLC .

Advanced Analytical Characterization

Q. Q2. How can researchers resolve ambiguities in spectral data (e.g., overlapping NMR peaks) for this compound?

Overlapping peaks in NMR spectra (common in aromatic/heterocyclic regions) can be addressed using 2D techniques like COSY, HSQC, or NOESY to assign proton-proton and carbon-proton correlations. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive confirmation of molecular structure . For example, benzothiazole derivatives with similar complexity have been structurally validated using single-crystal X-ray diffraction .

Biological Activity Profiling

Q. Q3. What methodological frameworks are used to evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound?

A standard protocol involves:

  • In vitro assays : Ellman’s method using AChE enzyme, DTNB (5,5'-dithiobis-2-nitrobenzoic acid), and acetylthiocholine iodide substrate. IC₅₀ values are calculated from dose-response curves .
  • Molecular docking : Computational tools like AutoDock Vina predict binding interactions between the acrylamide moiety and AChE’s catalytic site. Similar benzothiazole derivatives show strong binding via π-π stacking and hydrogen bonding .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How does substitution on the benzothiazole ring influence bioactivity?

Electron-withdrawing groups (e.g., Cl, F) at the benzothiazole 5-position enhance activity by increasing electrophilicity and enzyme binding. For example, 5-chloro-2-phenyl-1,3-benzothiazole derivatives exhibit potent antimicrobial and anticancer properties . Conversely, bulky substituents on the acrylamide chain may reduce solubility, necessitating prodrug strategies .

Stability and Degradation Pathways

Q. Q5. What are the critical stability parameters for this compound under experimental conditions?

  • Thermal stability : DSC/TGA analysis determines decomposition temperatures.
  • Photostability : UV-Vis spectroscopy under controlled light exposure identifies photo-degradation products.
  • pH-dependent hydrolysis : The acrylamide bond is susceptible to hydrolysis in acidic/basic conditions. Storage at -20°C in inert atmospheres (argon) is recommended for long-term stability .

Computational Modeling

Q. Q6. How can density functional theory (DFT) optimize reaction pathways for this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates for key reactions, such as cyclization or nucleophilic substitution. For example, reaction path searches using quantum chemical methods (e.g., IRC analysis) have been applied to benzoxadiazole derivatives to validate synthetic routes .

Handling Contradictory Data

Q. Q7. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 80%)?

Contradictions often arise from variations in reaction conditions:

  • Catalyst loading : Higher Pd/C ratios improve coupling efficiency but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade heat-sensitive intermediates.
    Systematic Design of Experiments (DoE) or response surface methodology (RSM) can optimize parameters like temperature, time, and stoichiometry .

Cross-Disciplinary Applications

Q. Q8. What non-biological applications exist for this compound in materials science?

Benzodioxole-benzothiazole hybrids have been explored as:

  • Photosensitizers : For organic photovoltaics due to extended π-conjugation.
  • Corrosion inhibitors : Adsorption on metal surfaces via sulfur and nitrogen lone pairs.
    Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) characterize these properties .

Ethical and Safety Considerations

Q. Q9. What safety protocols are critical during handling?

  • Toxicity screening : Ames test for mutagenicity and acute toxicity assays in model organisms (e.g., zebrafish).
  • Waste disposal : Neutralization of acidic/basic byproducts before disposal.
  • Personal protective equipment (PPE) : Gloves, goggles, and fume hoods mandatory due to potential carcinogenicity of acrylamide derivatives .

Data Reproducibility

Q. Q10. How can researchers ensure reproducibility in biological assays?

  • Standardized protocols : Adhere to OECD guidelines for cytotoxicity assays.
  • Positive controls : Use established inhibitors (e.g., donepezil for AChE assays).
  • Triplicate experiments : Statistical validation via ANOVA or t-tests to minimize batch-to-batch variability .

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